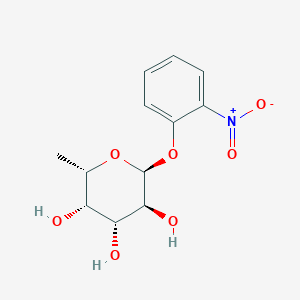
2-Nitrophenyl beta-L-fucopyranoside
Übersicht
Beschreibung
2-Nitrophenyl beta-L-fucopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is commonly used as a substrate in enzymatic assays, particularly those involving enzymes that cleave glycosidic bonds, such as fucosidases . This compound is often utilized in research settings to study enzyme activity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl beta-L-fucopyranoside typically involves the reaction of 2-nitrophenol with beta-L-fucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenyl beta-L-fucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by fucosidases, resulting in the cleavage of the glycosidic bond to release 2-nitrophenol and beta-L-fucose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using fucosidases at optimal pH and temperature conditions.
Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-nitrophenol and beta-L-fucose.
Reduction: 2-aminophenyl beta-L-fucopyranoside.
Substitution: Various substituted phenyl beta-L-fucopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl beta-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the activity and specificity of glycosidases, particularly fucosidases.
Biology: Employed in enzyme assays to measure the activity of fucosidases in biological samples.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes.
Wirkmechanismus
The primary mechanism of action of 2-Nitrophenyl beta-L-fucopyranoside involves its hydrolysis by fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and beta-L-fucose . This reaction is often monitored by measuring the absorbance of 2-nitrophenol, which provides a quantitative measure of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl beta-D-fucopyranoside: Similar in structure but with a different configuration of the fucose moiety.
2-Nitrophenyl beta-D-galactopyranoside: Similar nitrophenyl group but with a different sugar moiety.
4-Nitrophenyl alpha-L-fucopyranoside: Similar nitrophenyl group but with an alpha configuration of the fucose moiety.
Uniqueness
2-Nitrophenyl beta-L-fucopyranoside is unique due to its beta-L-fucose configuration, which makes it a specific substrate for beta-L-fucosidases. This specificity is crucial for studying the activity and kinetics of these enzymes in various research applications.
Eigenschaften
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-SQKFTNEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)

![3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-](/img/structure/B3242008.png)
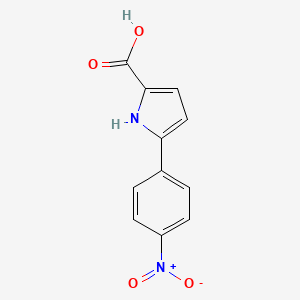
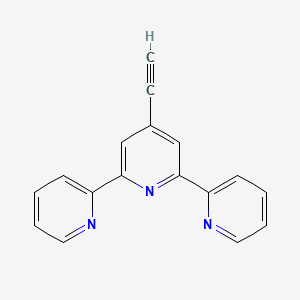
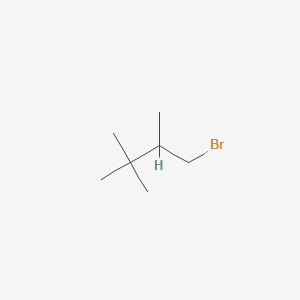
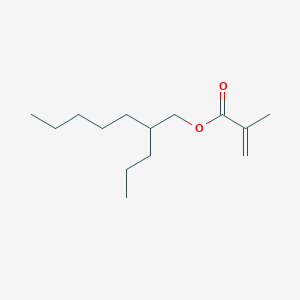
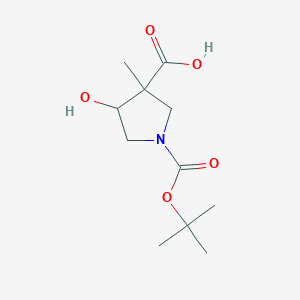
![(2R)-2-aminobutan-1-ol;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3242037.png)
![4'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B3242045.png)
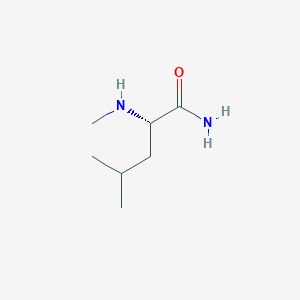
![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)


